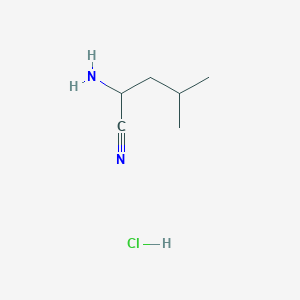![molecular formula C24H16FN3O2 B2801579 5-(4-fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866348-44-9](/img/structure/B2801579.png)
5-(4-fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazoloquinolines are three-membered azaheterocyclic systems that are composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .
Synthesis Analysis
The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . Pyrazoles containing amino groups in position 5 or 4 are attractive molecular platforms for constructing fused heterocyclic systems .Molecular Structure Analysis
The molecular structure of pyrazoloquinolines can be modified with a number of substituents that greatly influence their physical, photophysical, and biological properties .Chemical Reactions Analysis
The use of 5-aminopyrazoles is common in the synthesis of pyrazolo[3,4-b]pyridines, whereas 4-aminopyrazoles find use in the synthesis of the isomeric pyrazolo[4,3-b]pyridines .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazoloquinolines can be greatly influenced by the substituents attached to the parent structure .Applications De Recherche Scientifique
Synthesis and Binding Activity
- Research has explored the synthesis and benzodiazepine binding activity of related tricyclic heterocycles, highlighting their affinity for the benzodiazepine receptor. For instance, the compound 9-chloro-2-(2-fluorophenyl) [1,2,4]triazolo[1,5- c]quinazolin-5(6H)-one from a similar series demonstrated significant benzodiazepine antagonistic activity in rat models (Francis et al., 1991).
Antioxidant Properties
- Another study focused on the synthesis of novel antioxidant spiroquinoline derivatives, including spiro[dioxolo[4,5-g]quinoline], showing their potency in in vitro antioxidant assays. These compounds demonstrated significant radical scavenging activity (Patel et al., 2022).
Catalytic Reduction and Synthesis Techniques
- The synthesis of derivatives such as 1′,2′-dihydrospiro[[2]pyrazoline-4,3′(4′H)-quinoline]-5-one has been examined. These studies involved catalytic reduction and interactions with aldehydes and ketones, contributing to the understanding of the chemical properties and potential applications of these compounds (Coutts & El-Hawari, 1977).
Anticancer Properties
- Research has also looked into the synthesis of quinoline-based compounds for anticancer applications. For example, N-(2-(3-fluorobenzyl)-2H-indazol-5-yl)-2-phenyl-2H-pyrazolo[4,3-c]quinolin-4-amine was developed as an anticancer prodrug, exhibiting pH-responsive release performance in chemotherapy applications (Tian et al., 2018).
GABA Receptor Affinity and Anxiolytic Potential
- Synthesis and pharmacological evaluation of similar pyrazolo[4,3-c]quinolinones have been conducted to assess their affinity for the GABA receptor and potential anxiolytic effects. Some of these compounds displayed significant anxiolytic activity in animal models (López Rivilli et al., 2018).
Propriétés
IUPAC Name |
8-[(4-fluorophenyl)methyl]-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN3O2/c25-17-8-6-15(7-9-17)12-28-13-19-23(16-4-2-1-3-5-16)26-27-24(19)18-10-21-22(11-20(18)28)30-14-29-21/h1-11,13H,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRFGMSHQSSVDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=NN=C(C4=CN3CC5=CC=C(C=C5)F)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)acrylamide](/img/structure/B2801496.png)
![3,6-dichloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B2801497.png)
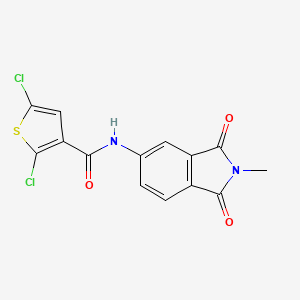
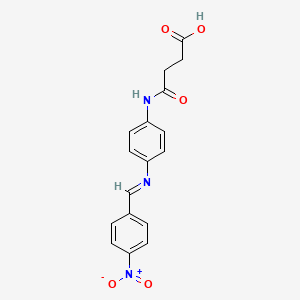
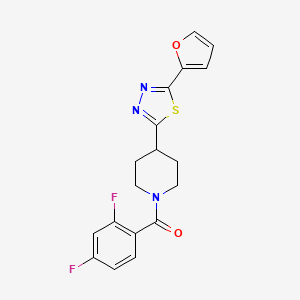
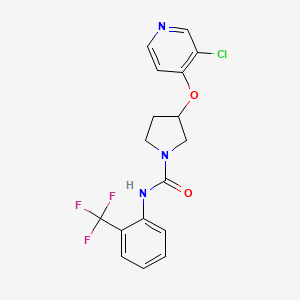
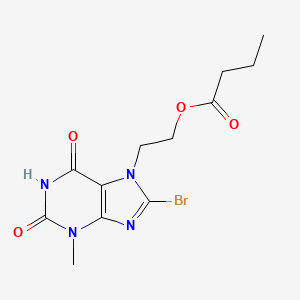
![N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2801509.png)
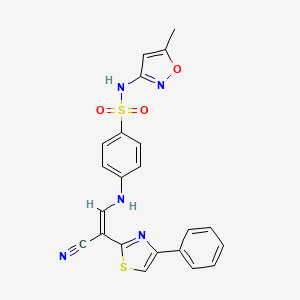
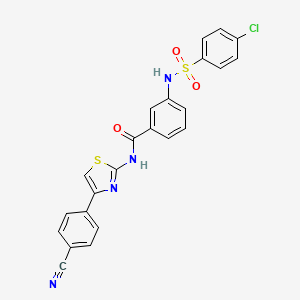

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2801515.png)

